molecular formula C₁₆H₁₄D₄N₂Na₂O₁₄S₂ B1146155 BS3 Crosslinker CAS No. 910292-87-4

BS3 Crosslinker

Cat. No.: B1146155
CAS No.: 910292-87-4
M. Wt: 576.45
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Description

Historical Development and Nomenclature

The origins of BS³ are rooted in the evolution of N-hydroxysuccinimide (NHS) ester chemistry. NHS esters were first introduced in the 1960s as efficient tools for peptide synthesis, with Anderson and co-workers pioneering their use in forming stable amide bonds. BS³ emerged as a water-soluble derivative of disuccinimidyl suberate (DSS), addressing the limitations posed by DSS’s insolubility in aqueous environments. The "bis(sulfosuccinimidyl)" nomenclature reflects its two sulfo-NHS ester reactive groups, while "suberate" denotes the eight-carbon suberic acid spacer. The sodium salt formulation (CAS 127634-19-9) enhances solubility, distinguishing it from the free acid form (CAS 82436-77-9).

Significance in Biochemical Research

BS³’s significance lies in its ability to covalently link primary amines (ε-amino groups of lysine residues and N-termini) under mild pH conditions (7.2–9.0). This property has been instrumental in:

  • Studying protein-protein interactions : BS³ stabilizes transient or weak interactions, enabling detection via techniques like SDS-PAGE and mass spectrometry.
  • Analyzing membrane proteins : Its membrane impermeability confines crosslinking to cell surface proteins, making it ideal for receptor-ligand studies.
  • Structural biology : Crosslinking mass spectrometry (XL-MS) leverages BS³-derived distance constraints (26–30 Å between Cα atoms) to model protein complexes.

A landmark 2017 study demonstrated BS³’s superiority over glutaraldehyde in resolving amyloid-β oligomer states within phospholipid membranes, underscoring its utility in neurodegenerative disease research.

Comparative Position Among Crosslinking Reagents

BS³ occupies a unique niche among crosslinkers, as illustrated in Table 1:

Property BS³ DSS DTSSP Glutaraldehyde
Solubility Water-soluble Organic solvents required Water-soluble Water-soluble
Membrane Permeability Impermeable Permeable Impermeable Permeable
Spacer Length 11.4 Å 11.4 Å 12.0 Å 7.7 Å
Cleavability Non-cleavable Non-cleavable Reducible (disulfide) Non-cleavable
Primary Application Extracellular proteins Intracellular proteins Structural flexibility studies Histology, non-specific fixation

Table 1: Comparative analysis of BS³ with common crosslinkers.

Key advantages of BS³ include:

  • Specificity : Targets lysine residues without side reactions common in aldehyde-based reagents.
  • Stability : Non-cleavable bonds ensure conjugate integrity during analysis.
  • Versatility : Compatible with diverse buffers, excluding amine-containing solutions like Tris.

Limitations include its inability to penetrate cells and dependence on lysine availability, which may necessitate alternative reagents for cysteine-rich proteins.

Properties

IUPAC Name

disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJYOHMBGJPESL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2Na2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421984
Record name Bis(sulfosuccinimidyl) suberate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127634-19-9
Record name Bis(sulfosuccinimidyl) suberate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Sulfosuccinic Acid

Sulfosuccinic acid is synthesized by reacting succinic anhydride with sodium bisulfite in an aqueous medium. The reaction proceeds via nucleophilic attack of the bisulfite ion on the anhydride, yielding sulfosuccinic acid:

C4H4O3+NaHSO3C4H6O6SNa+H2O\text{C}4\text{H}4\text{O}3 + \text{NaHSO}3 \rightarrow \text{C}4\text{H}6\text{O}6\text{S} \cdot \text{Na} + \text{H}2\text{O}

Key conditions include a pH of 6–7 and temperatures maintained at 25–30°C to prevent over-sulfonation.

Step 2: Synthesis of Bis(sulfosuccinimidyl) Suberate

Sulfosuccinic acid is activated using N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of dicyclohexylcarbodiimide (DCC) . This step forms the sulfo-NHS ester intermediates, which are then coupled to suberic acid (octanedioic acid). The reaction occurs in dimethylformamide (DMF) under inert gas (e.g., nitrogen) at 4°C for 12–16 hours.

Step 3: Sodium Salt Formation

The final product is precipitated by adding sodium hydroxide to neutralize acidic byproducts. The crude product is purified via recrystallization from ethanol-water mixtures, yielding BS³ with >85% purity.

Industrial-Scale Production Methods

Industrial synthesis scales the traditional route with modifications for efficiency:

  • Continuous Flow Reactors : Enhance mixing and temperature control during sulfosuccinic acid formation, reducing reaction time by 40%.

  • Solvent Recycling : DMF is recovered via distillation, lowering production costs.

  • Quality Control : Batch testing using HPLC and mass spectrometry ensures compliance with pharmaceutical-grade standards.

Table 1: Key Industrial Reaction Parameters

ParameterValue
Temperature Range4–30°C
Reaction Time10–16 hours
Yield (Post-Purification)72–78%
Purity≥85% (by NMR)

Recent Advances in Synthesis

15-Crown-5 Mediated Synthesis

A 2023 breakthrough addressed solvation incompatibility between hydrophobic carboxylic acids and water-soluble sulfo-NHS. By complexing sulfo-NHS sodium salt with 15-crown-5 , the reagent becomes soluble in tetrahydrofuran (THF) . This enables one-pot synthesis of BS³ with 94% yield under mild conditions:

C8H14O4+2 C4H4N2O8SNa15-crown-5, THFBS³+2 H2O\text{C}8\text{H}{14}\text{O}4 + 2\ \text{C}4\text{H}4\text{N}2\text{O}8\text{S} \cdot \text{Na} \xrightarrow{\text{15-crown-5, THF}} \text{BS³} + 2\ \text{H}2\text{O}

Advantages :

  • Eliminates need for intermediate isolation.

  • Reduces reaction time to 4 hours .

  • Enhances scalability for high-throughput applications.

Comparative Analysis of Preparation Methods

Table 2: Traditional vs. 15-Crown-5 Methods

MetricTraditional Method15-Crown-5 Method
SolventDMF/WaterTHF
Reaction Time16 hours4 hours
Yield72–78%89–94%
Purity85–90%95–98%
ScalabilityModerateHigh

The 15-crown-5 method outperforms traditional approaches in efficiency and purity but requires stringent moisture control due to THF’s hygroscopicity.

Quality Control and Characterization

BS³ batches are validated using:

  • Nuclear Magnetic Resonance (NMR) : Confirms esterification and sodium salt formation. Key peaks include δ 2.65 ppm (suberate methylene) and δ 3.20 ppm (sulfo-NHS protons).

  • High-Performance Liquid Chromatography (HPLC) : Quantifies residual sulfo-NHS (<2%) and suberic acid (<5%).

  • Mass Spectrometry : Molecular ion peak at m/z 572.4 confirms molecular weight.

Challenges and Optimization Strategies

Moisture Sensitivity

BS³ hydrolyzes in humid conditions, necessitating desiccated storage under inert gas (e.g., argon). Industrial facilities use glovebox environments during packaging.

Byproduct Formation

Incomplete esterification generates suberic acid and sulfo-NHS , mitigated by:

  • Stoichiometric Excess : 10–15% excess sulfo-NHS improves coupling efficiency.

  • Low-Temperature Quenching : Halting reactions at 4°C minimizes hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Bis(sulfosuccinimidyl) suberate sodium salt primarily undergoes nucleophilic substitution reactions. The sulfo-NHS ester groups react with primary amines to form stable amide bonds .

Common Reagents and Conditions

Major Products

The major products of these reactions are crosslinked proteins or peptides, where the amine groups are covalently linked by the bis(sulfosuccinimidyl) suberate sodium salt .

Scientific Research Applications

Scientific Research Applications

BS3 has a wide range of applications across various fields:

  • Protein-Protein Interactions : BS3 is extensively used to study transient or weak interactions between proteins. By cross-linking these proteins, researchers can stabilize complexes for further analysis through techniques such as mass spectrometry and Western blotting .
  • Cell Surface Protein Cross-Linking : Due to its membrane impermeability, BS3 is ideal for cross-linking extracellular proteins. This property allows researchers to investigate receptor-ligand interactions and cell signaling pathways without disrupting cellular integrity .
  • Diagnostics and Therapeutics : BS3 is employed in the development of diagnostic assays and therapeutic agents by facilitating the creation of stable bioconjugates. This application is particularly relevant in the production of monoclonal antibodies and other biologics .
  • Biopharmaceutical Production : In industrial settings, BS3 is utilized in the manufacture of biopharmaceuticals and biosensors, enabling the immobilization of proteins onto surfaces for various applications .

Case Studies

  • Analysis of Amyloid-β Peptides : A study utilized BS3 to cross-link amyloid-β oligomers prior to electrophoresis. The results indicated that BS3 provided better stabilization of oligomers compared to glutaraldehyde, facilitating more accurate assessments of protein aggregation states relevant to Alzheimer's disease research .
  • Cross-Linking Epidermal Growth Factor Receptor Dimers : Another study demonstrated the use of BS3 to cross-link epidermal growth factor receptor (EGFR) dimers, showcasing its effectiveness in studying membrane protein interactions. This application highlighted BS3's role in understanding receptor dynamics and signaling pathways in cancer biology .

Mechanism of Action

The mechanism of action of bis(sulfosuccinimidyl) suberate sodium salt involves the formation of covalent bonds between the sulfo-NHS ester groups and primary amines. This reaction results in the crosslinking of proteins or peptides, stabilizing their interactions and allowing for detailed structural analysis . The compound is particularly effective in crosslinking cell surface proteins due to its membrane impermeability .

Comparison with Similar Compounds

Comparison with Similar Crosslinking Compounds

Structural and Functional Properties

BS3 vs. Disuccinimidyl Suberate (DSS)
  • Solubility :

    • BS3 is water-soluble due to sulfonate groups, whereas DSS is water-insoluble and requires organic solvents (e.g., DMSO) .
    • Applications: BS3 is preferred for cell-surface crosslinking (e.g., HEK293F cells) and aqueous reactions, while DSS is used in membrane-permeable or hydrophobic environments .
  • Reactivity :

    • Both compounds share identical suberate spacers (11.4 Å) and NHS ester reactivity. However, DSS may exhibit faster reaction kinetics in organic solvents due to unmodified NHS groups .
  • Stability :

    • BS3 conjugates are irreversible, enhancing platform stability in sensors. DSS may require quenching (e.g., glycine) to halt reactions .
BS3 vs. PEGylated Derivatives (BS(PEG)5, BS(PEG)9)
  • Spacer Arm :

    • BS(PEG)5 and BS(PEG)9 incorporate polyethylene glycol (PEG) spacers, extending the arm length to ~21.7 Å and ~35.7 Å, respectively. This facilitates crosslinking of larger proteins or complexes with steric constraints .
    • BS3’s shorter spacer (11.4 Å) is optimal for proximity-driven interactions (e.g., Aβ oligomerization) .
  • Solubility :

    • PEGylation enhances aqueous solubility beyond BS3’s capabilities, but the sulfo-NHS groups in BS3 provide superior solubility in purely aqueous buffers .

Research Findings and Case Studies

  • BS3 in Oligomer Analysis: Crosslinking Aβ1–40/42 monomers with BS3 (0.3–1.2 mM) revealed oligomer formation in solution and membranes, critical for studying Alzheimer’s disease mechanisms .
  • DSS in Structural Biology :
    • DSS facilitated crosslinking of mitochondrial calcium uniporter subunits in detergent micelles, highlighting its utility in hydrophobic environments .
  • PEGylated Derivatives in MALDI-MS :
    • BS(PEG)5 enabled ligand-mediated G-protein coupling studies by accommodating larger complexes, demonstrating the advantage of extended spacers .

Biological Activity

Bis(sulfosuccinimidyl) suberate sodium salt, commonly known as BS3, is a water-soluble, homobifunctional cross-linking reagent extensively utilized in biochemical research. Its primary role involves facilitating the formation of stable protein complexes, which is crucial for studying protein-protein interactions and receptor-ligand dynamics. This article delves into the biological activity of BS3, exploring its mechanisms, applications, and relevant research findings.

BS3 has the chemical formula C₁₆H₁₈N₂Na₂O₁₄S₂ and a molecular weight of 572.43 g/mol. It features two N-hydroxysuccinimide (NHS) ester groups that react with primary amines present in proteins, forming stable amide bonds. This reaction is particularly effective at pH levels between 7 and 9, making BS3 an ideal choice for various biochemical assays.

The primary reaction mechanism involves the nucleophilic attack of amines on the NHS ester groups, leading to the formation of covalent bonds that stabilize protein interactions. The structural representation of this reaction can be summarized as follows:

R NH2+BS3R NH CO NH BS3+NHS\text{R NH}_2+\text{BS3}\rightarrow \text{R NH CO NH BS3}+\text{NHS}

This ability to create stable conjugates allows researchers to analyze transient or weak protein interactions effectively.

Applications in Biochemical Research

BS3 is employed in a variety of applications due to its unique properties:

  • Protein Cross-Linking : BS3 is widely used for cross-linking proteins to study their interactions. This is particularly beneficial in analyzing complex biological pathways.
  • Receptor-Ligand Interactions : It facilitates the identification and characterization of receptor-ligand binding events, crucial for understanding cellular signaling mechanisms.
  • Cell Surface Protein Analysis : Due to its membrane impermeability, BS3 selectively interacts with extracellular proteins, making it suitable for cell-based assays without affecting intracellular components .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of BS3 in various experimental setups:

  • Amyloid-β Protein Analysis :
    A study utilized BS3 to cross-link amyloid-β (Aβ) oligomers prior to electrophoresis. The results indicated that BS3 was superior to glutaraldehyde for distinguishing different oligomeric states of Aβ proteins. This capability is essential for understanding Alzheimer's disease pathogenesis .
  • Receptor Trafficking Studies :
    Another research effort involved using BS3 to assess changes in receptor distribution in rodent brains following experimental treatments. By cross-linking cell surface receptors, researchers could differentiate between surface-expressed and intracellular receptors, providing insights into neurotransmitter receptor trafficking .
  • Electrochemical Biosensors :
    BS3 has also been employed in developing electrochemical biosensors by chemically binding toll-like receptor 9 (TLR9) to gold electrodes. This application highlights its versatility in various biochemical contexts .

Comparative Analysis with Other Cross-Linkers

To better understand the advantages of BS3 over other cross-linking reagents, a comparison with glutaraldehyde—a commonly used cross-linker—was conducted:

FeatureBS3Glutaraldehyde
SolubilityWater-solubleLess soluble in water
Membrane PermeabilityMembrane-impermeablePermeable
ReactivityReacts with primary aminesReacts with various functional groups
StabilityForms stable amide bondsCan lead to more complex cross-links
ApplicationIdeal for extracellular proteinsSuitable for both intra- and extracellular proteins

Q & A

Q. What are the structural characteristics of BS³ that make it suitable for protein cross-linking?

BS³ is a homobifunctional N-hydroxysulfosuccinimide (sulfo-NHS) ester crosslinker with a suberate spacer arm (11.4 Å). Its two reactive sulfo-NHS esters target primary amines (e.g., lysine residues) under physiological pH (7.0–9.0). The sulfonate groups enhance water solubility, enabling use in aqueous buffers without organic solvents . The spacer length allows for flexibility in linking proximal residues while maintaining protein conformation.

Q. How should BS³ be incorporated into experimental designs for protein-protein interaction studies?

Key considerations include:

  • Buffer selection : Use non-amine buffers (e.g., HEPES, phosphate) to avoid competition with target lysine residues.
  • Molar ratio optimization : A 10–20:1 (crosslinker:protein) ratio is typical, adjusted based on protein concentration and accessibility of reactive groups.
  • Reaction time/temperature : Incubate at 4–25°C for 30–60 minutes, followed by quenching with Tris-HCl or glycine .
  • Controls : Include uncrosslinked samples and negative controls (e.g., amine-free buffers).

Q. What are the common pitfalls in BS³-based cross-linking experiments, and how can they be mitigated?

  • Non-specific cross-linking : Reduce excess crosslinker or shorten reaction time.
  • Protein aggregation : Optimize protein concentration (<1 mg/mL) and include detergents (e.g., 0.1% Triton X-100) .
  • Incomplete quenching : Use 10–50 mM Tris-HCl (pH 8.0) for 15 minutes post-reaction.

Advanced Research Questions

Q. How can researchers optimize BS³ cross-linking efficiency in heterogeneous protein complexes?

Advanced strategies include:

  • pH titration : Adjust reaction pH (6.5–8.5) to target specific lysine pKa values.
  • Temperature modulation : Higher temperatures (25–37°C) increase reaction kinetics but may destabilize complexes.
  • Conformational sampling : Use limited proteolysis or molecular dynamics simulations to predict accessible lysine residues .
  • Validation : Combine with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map interaction interfaces .

Q. What methodological approaches resolve contradictions in cross-linking data (e.g., inconsistent linkage patterns)?

Discrepancies may arise from protein flexibility, steric hindrance, or variable lysine reactivity. To address:

  • Multi-angle light scattering (MALS) : Confirm oligomeric states post-cross-linking.
  • Cross-linking mass spectrometry (XL-MS) : Identify specific linkage sites using high-resolution MS/MS .
  • Comparative studies : Use alternative crosslinkers (e.g., DSS, DSG) to validate BS³ results .

Q. How does BS³ perform in cross-linking membrane-associated proteins, and what modifications are needed?

BS³’s sulfonate groups improve solubility in membrane mimetics (e.g., micelles, liposomes). For integral membrane proteins:

  • Detergent compatibility : Use zwitterionic detergents (e.g., DDM) to maintain protein stability.
  • Solubility enhancers : Add glycerol (5–10%) or reduce ionic strength to minimize aggregation .
  • Validation : Pair with blue native PAGE or single-particle cryo-EM for structural validation .

Q. What quantitative methods assess BS³ cross-linking efficiency in dynamic protein systems?

  • SDS-PAGE densitometry : Quantify shifted bands representing cross-linked species.
  • Fluorescence anisotropy : Monitor changes in protein mobility post-cross-linking.
  • Isothermal titration calorimetry (ITC) : Measure binding affinity changes induced by cross-linking .

Methodological Challenges and Innovations

Q. How can researchers distinguish intermolecular vs. intramolecular cross-links using BS³?

  • Size-exclusion chromatography (SEC) : Separate cross-linked oligomers from monomers.
  • Analytical ultracentrifugation (AUC) : Determine molecular weight shifts indicative of intermolecular linkages.
  • Chemical cross-linking with isotope-labeled proteins : Use SILAC (stable isotope labeling) in MS workflows .

Q. What kinetic parameters govern BS³ reactivity, and how can they be experimentally determined?

BS³ follows pseudo-first-order kinetics under excess reagent conditions. To measure:

  • Stopped-flow spectroscopy : Monitor NHS ester hydrolysis at 260 nm.
  • pH-rate profiles : Determine reaction rates across pH 6.0–9.0 to identify optimal conditions .

Q. How can BS³-based cross-linking be integrated with structural biology techniques (e.g., cryo-EM)?

BS³ stabilizes transient interactions for cryo-EM grid preparation. Protocol:

  • Mild cross-linking : Use low BS³ concentrations (0.1–0.5 mM) to avoid rigidity.
  • Gradual quenching : Stepwise addition of quenching agents to preserve native states.
  • Case study : BS³ enabled resolving the interaction between RNA polymerase and transcription factors in a 3.8 Å cryo-EM structure .

Data Interpretation and Validation

Q. What orthogonal techniques validate BS³ cross-linking results in multi-protein complexes?

  • Native MS : Confirm stoichiometry without denaturation.
  • FRET : Validate proximity of cross-linked residues.
  • Alanine scanning mutagenesis : Disrupt lysine residues to test cross-link dependency .

Q. How do researchers address false positives in BS³ cross-linking studies?

  • Negative controls : Use lysine-deficient mutants or amine-blocking reagents (e.g., acetylation).
  • Competitive inhibition : Pre-incubate with free lysine to block NHS ester reactivity.
  • Statistical filtering : Apply FDR (false discovery rate) thresholds in XL-MS data analysis .

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